molecular formula C8H12N2O B13117367 (S)-1-(5-methoxypyridin-3-yl)ethan-1-amine

(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine

Cat. No.: B13117367
M. Wt: 152.19 g/mol
InChI Key: QOYFXTOTRSOBBT-LURJTMIESA-N
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Description

(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine is a chiral compound with a pyridine ring substituted with a methoxy group at the 5-position and an ethanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 5-methoxypyridine.

    Substitution Reaction: The 5-methoxypyridine undergoes a substitution reaction with an appropriate chiral amine to introduce the ethanamine group.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include:

    N-oxides: From oxidation reactions.

    Amine Derivatives: From reduction reactions.

    Substituted Pyridines: From substitution reactions.

Scientific Research Applications

(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(5-methoxypyridin-3-yl)ethan-1-amine involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-methoxypyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(5-methoxypyridin-3-yl)ethan-1-amine: The racemic mixture of the compound.

    1-(5-methoxypyridin-3-yl)propan-1-amine: A structurally similar compound with a different alkyl chain length.

Uniqueness

(S)-1-(5-methoxypyridin-3-yl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and racemic mixture.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1S)-1-(5-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2O/c1-6(9)7-3-8(11-2)5-10-4-7/h3-6H,9H2,1-2H3/t6-/m0/s1

InChI Key

QOYFXTOTRSOBBT-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CN=C1)OC)N

Canonical SMILES

CC(C1=CC(=CN=C1)OC)N

Origin of Product

United States

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